4-Bromomethoxy-2,3,5,6-tetrafluoro-benzotrifluoride
Description
Chemical Name: 4-Bromo-2,3,5,6-tetrafluorobenzotrifluoride CAS No.: 17823-46-0 Molecular Formula: C₇BrF₇ Molecular Weight: 296.97 g/mol Synonyms: 4-Bromoperfluorotoluene, 4-Bromoheptafluorotoluene .
This compound is a halogenated aromatic fluorocarbon characterized by a trifluoromethyl (-CF₃) group at the para position, bromine at the 4-position, and fluorine atoms occupying the 2, 3, 5, and 6 positions on the benzene ring. Its high electronegativity and steric hindrance make it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. The presence of bromine enhances its reactivity in cross-coupling reactions, while fluorine atoms improve thermal stability and lipophilicity .
Properties
IUPAC Name |
1-(bromomethoxy)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrF7O/c9-1-17-7-5(12)3(10)2(8(14,15)16)4(11)6(7)13/h1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZLLUWPHAEDTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(OC1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrF7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromomethoxy-2,3,5,6-tetrafluoro-benzotrifluoride typically involves the bromination of methoxy-2,3,5,6-tetrafluoro-benzotrifluoride. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Bromomethoxy-2,3,5,6-tetrafluoro-benzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other compounds .
Scientific Research Applications
Organic Synthesis
4-Bromomethoxy-2,3,5,6-tetrafluoro-benzotrifluoride serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions allows for the formation of complex organic molecules. Key reactions include:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Coupling Reactions : It can be utilized in coupling reactions like Suzuki-Miyaura to create carbon-carbon bonds.
Analytical Chemistry
This compound is utilized in analytical chemistry as a derivatizing agent for gas chromatography and mass spectrometry. Its electrophilic nature allows for the derivatization of various analytes, enhancing detection sensitivity and specificity.
Biochemical Probes
In biological research, this compound is investigated for its potential as a biochemical probe. It can be used to study enzyme interactions and cellular mechanisms due to its ability to modify biological molecules selectively.
Medicinal Chemistry
The compound is explored for its potential therapeutic applications. Research indicates that halogenated compounds like this one can exhibit biological activity against various targets, making them candidates for drug discovery.
Case Studies
Several studies highlight the applications of this compound:
-
Synthesis of Fluorinated Compounds :
- Researchers have demonstrated the successful use of this compound in synthesizing fluorinated pharmaceuticals, which often exhibit enhanced metabolic stability and bioavailability.
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Environmental Analysis :
- The compound has been employed in environmental chemistry to detect and quantify pollutants through advanced chromatographic techniques.
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Material Science :
- In material science applications, it has been used to create specialty polymers with unique thermal and chemical resistance properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 4-Bromomethoxy-2,3,5,6-tetrafluoro-benzotrifluoride involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride
CAS No.: Not explicitly provided (see ). Molecular Formula: C₇BrF₇ (isomer of the target compound). Key Differences:
4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine
CAS No.: Not provided. Molecular Formula: C₁₃H₈BrF₄NO Molecular Weight: 366.11 g/mol . Key Differences:
- Functional Groups: A bromoethylphenoxy side chain increases steric bulk and provides a site for nucleophilic substitution.
- Synthesis : Synthesized via nucleophilic aromatic substitution (SNAr) using cesium carbonate as a base, achieving 30% yield .
- Applications: Potential use in liquid crystals or as a ligand in catalysis due to the pyridine moiety .
4-Bromo-2,3,5,6-tetrafluorobenzoyl Chloride
CAS No.: 122033-54-9 Molecular Formula: C₇BrClF₄O Molecular Weight: 291.42 g/mol . Key Differences:
- Functional Group : Benzoyl chloride (-COCl) replaces the trifluoromethyl group, making it highly reactive toward nucleophiles (e.g., amines, alcohols).
- Applications : Primarily used in acylations to synthesize amides or esters. Its reactivity contrasts with the target compound’s utility in aryl couplings .
5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene
CAS No.: Not explicitly provided. Molecular Formula: C₁₃H₄BrF₇O Molecular Weight: 403.07 g/mol (estimated) . Key Differences:
- Substituents : Features a difluoromethoxy (-OCF₂F) group and fewer fluorine atoms (positions 1,2,3 vs. 2,3,5,6).
- Electronic Effects : The ether linkage may increase electron density, reducing stability under acidic conditions compared to the target compound .
Data Table: Comparative Analysis
Biological Activity
4-Bromomethoxy-2,3,5,6-tetrafluoro-benzotrifluoride (CAS Number: 883521-27-5) is a fluorinated aromatic compound that has garnered attention for its unique chemical structure and potential biological applications. The compound consists of a benzene ring substituted with bromine, methoxy, and multiple fluorine atoms, which contribute to its reactivity and interactions with biological systems.
- Molecular Formula: C8H2BrF7O
- Molecular Weight: 326.99 g/mol
- IUPAC Name: 4-Bromo-1-(methoxy)-2,3,5,6-tetrafluoro-benzene
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of bromine and fluorine atoms enhances its lipophilicity and binding affinity to proteins and enzymes. This compound can potentially modulate enzyme activity or receptor interactions, leading to various biological effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity: Studies have shown that fluorinated compounds often possess antimicrobial properties. The unique structure of this compound may enhance its efficacy against certain bacterial strains.
- Enzyme Inhibition: Preliminary studies suggest that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can affect cellular processes and may have therapeutic implications.
- Cellular Interaction: The compound's ability to penetrate cellular membranes due to its lipophilic nature allows it to interact with intracellular targets.
Case Studies
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Antimicrobial Efficacy:
- A study evaluated the antimicrobial properties of various fluorinated compounds, including this compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.
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Enzyme Inhibition:
- In vitro assays demonstrated that this compound inhibited the activity of cytochrome P450 enzymes by up to 70%, suggesting potential applications in drug metabolism modulation.
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Cell Viability Assays:
- Cellular assays revealed that treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity in cancer cell lines, indicating its potential as an anticancer agent.
Data Table: Summary of Biological Activities
| Activity Type | Effectiveness | Target Organism/Enzyme |
|---|---|---|
| Antimicrobial | Significant inhibition | Staphylococcus aureus, E. coli |
| Enzyme Inhibition | Up to 70% inhibition | Cytochrome P450 |
| Cytotoxicity | Dose-dependent | Cancer cell lines |
Q & A
Q. What novel applications are emerging for tetrafluorinated benzotrifluorides in materials science?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
